molecular formula C11H13Cl2NO2 B13149440 Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester CAS No. 296778-52-4

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester

Cat. No.: B13149440
CAS No.: 296778-52-4
M. Wt: 262.13 g/mol
InChI Key: LQSGHNHSWZXSFN-UHFFFAOYSA-N
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Description

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester group attached to a 2,4-dichlorophenyl ring. The presence of the 1,1-dimethylethyl group further enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:

2,4-Dichlorophenyl isocyanate+tert-Butyl alcoholCarbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester\text{2,4-Dichlorophenyl isocyanate} + \text{tert-Butyl alcohol} \rightarrow \text{this compound} 2,4-Dichlorophenyl isocyanate+tert-Butyl alcohol→Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl ring, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester has numerous scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

  • Carbamic acid, (2,4-dichlorophenyl)-, methyl ester
  • Carbamic acid, (2,4-dichlorophenyl)-, ethyl ester
  • Carbamic acid, (2,4-dichlorophenyl)-, propyl ester

These compounds share a similar core structure but differ in the ester group attached to the carbamic acid. The presence of the 1,1-dimethylethyl group in the compound of interest provides unique chemical properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs.

Properties

CAS No.

296778-52-4

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

tert-butyl N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

LQSGHNHSWZXSFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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